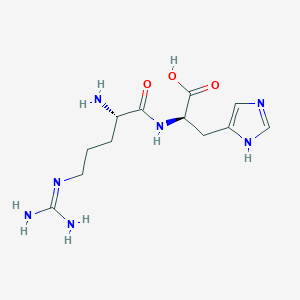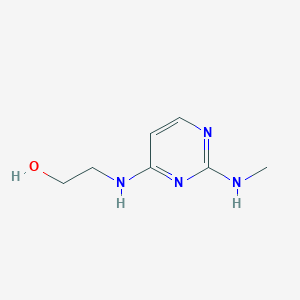
2-Chloro-1-(2-hydroxyindolin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-(2-hydroxyindolin-1-yl)ethanone is an organic compound that features a chloroacetyl group attached to an indoline ring system. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both chloro and hydroxy functional groups makes it a versatile intermediate for further chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2-hydroxyindolin-1-yl)ethanone typically involves the reaction of 2-hydroxyindoline with chloroacetyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2-Hydroxyindoline+Chloroacetyl chloride→this compound+HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of solvents like dichloromethane or toluene can help in dissolving the reactants and controlling the reaction temperature. The product is typically purified by recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chloro group in 2-Chloro-1-(2-hydroxyindolin-1-yl)ethanone can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.
Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction Reactions: The carbonyl group in the compound can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), mild heating.
Oxidation: PCC, DMP, solvents (e.g., dichloromethane), room temperature.
Reduction: Sodium borohydride, solvents (e.g., ethanol, methanol), room temperature.
Major Products
Substitution: Formation of amides or thioethers.
Oxidation: Formation of 2-Chloro-1-(2-oxoindolin-1-yl)ethanone.
Reduction: Formation of 2-Chloro-1-(2-hydroxyindolin-1-yl)ethanol.
Scientific Research Applications
Chemistry
In organic synthesis, 2-Chloro-1-(2-hydroxyindolin-1-yl)ethanone serves as a building block for the synthesis of more complex molecules. Its functional groups allow for a variety of chemical transformations, making it valuable in the development of new synthetic methodologies.
Biology
This compound can be used in the study of enzyme inhibition, particularly those enzymes that interact with indole derivatives. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities. The indoline moiety is a common scaffold in drug design due to its ability to interact with various biological targets.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity makes it suitable for incorporation into various polymeric materials.
Mechanism of Action
The biological activity of 2-Chloro-1-(2-hydroxyindolin-1-yl)ethanone and its derivatives is often attributed to their ability to interact with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins, thereby inhibiting their function. The indoline ring can engage in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-(2-oxoindolin-1-yl)ethanone: Similar structure but with a carbonyl group instead of a hydroxy group.
2-Chloro-1-(2-methoxyindolin-1-yl)ethanone: Similar structure but with a methoxy group instead of a hydroxy group.
2-Bromo-1-(2-hydroxyindolin-1-yl)ethanone: Similar structure but with a bromo group instead of a chloro group.
Uniqueness
2-Chloro-1-(2-hydroxyindolin-1-yl)ethanone is unique due to the presence of both chloro and hydroxy functional groups, which provide a balance of reactivity and stability. This dual functionality allows for diverse chemical transformations and applications in various fields, making it a versatile compound in both research and industrial settings.
Properties
CAS No. |
88150-27-0 |
|---|---|
Molecular Formula |
C10H10ClNO2 |
Molecular Weight |
211.64 g/mol |
IUPAC Name |
2-chloro-1-(2-hydroxy-2,3-dihydroindol-1-yl)ethanone |
InChI |
InChI=1S/C10H10ClNO2/c11-6-10(14)12-8-4-2-1-3-7(8)5-9(12)13/h1-4,9,13H,5-6H2 |
InChI Key |
BEVSUBXTPHBWNC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(C2=CC=CC=C21)C(=O)CCl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![6,7-Dihydro-2H-pyrazino[1,2-a]pyrimidine](/img/structure/B13108438.png)



![sodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxylatopropan-2-yloxyimino)acetyl]amino]-3-[[1-[2-[(2-chloro-3,4-dihydroxybenzoyl)amino]ethyl]pyrrolidin-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13108461.png)


